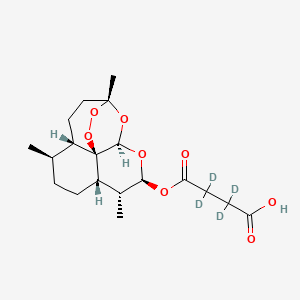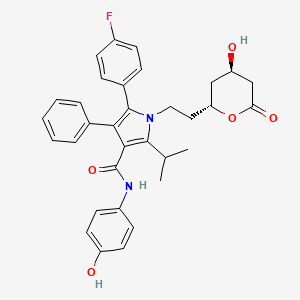
(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated form of fluoxetine, a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant. The deuterium labeling at the phenyl ring enhances the compound’s stability and allows for detailed pharmacokinetic and metabolic studies. This compound is particularly valuable in research settings for tracing and studying the behavior of fluoxetine in biological systems.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) typically involves the following steps:
Deuteration of Benzene: The phenyl ring is deuterated using deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Formation of Fluoxetine Intermediate: The deuterated benzene is then reacted with appropriate reagents to form the fluoxetine intermediate. This involves a series of steps including alkylation, reduction, and cyclization.
Oxalate Salt Formation: The final step involves the formation of the oxalate salt by reacting the fluoxetine intermediate with oxalic acid.
Industrial Production Methods: Industrial production of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Types of Reactions:
Oxidation: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterated phenyl ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution
Major Products:
Oxidation: Formation of fluoxetine derivatives with oxidized functional groups
Reduction: Formation of reduced fluoxetine derivatives
Substitution: Formation of substituted fluoxetine derivatives with different functional groups
科学的研究の応用
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in studies involving the synthesis and degradation of fluoxetine.
Biology: Employed in metabolic studies to understand the behavior of fluoxetine in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of fluoxetine in the body.
Industry: Applied in the development of new antidepressant formulations and in quality control processes.
作用機序
The mechanism of action of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is similar to that of fluoxetine. It inhibits the reuptake of serotonin (5-HT) in the brain, leading to increased levels of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects. The deuterium labeling does not significantly alter the mechanism but allows for more precise tracking in studies.
類似化合物との比較
(±)-Fluoxetine: The non-deuterated form of the compound.
(±)-Norfluoxetine: The active metabolite of fluoxetine.
(±)-Paroxetine: Another SSRI with a similar mechanism of action.
Uniqueness: (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it particularly valuable in research settings compared to its non-deuterated counterparts.
特性
CAS番号 |
1219804-82-6 |
|---|---|
分子式 |
C19H20F3NO5 |
分子量 |
404.4 g/mol |
IUPAC名 |
N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |
InChI |
InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |
InChIキー |
CKOSCBUBUNGPOY-CERKJNTMSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |
正規SMILES |
CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |
純度 |
95% by HPLC; 98% atom D |
関連するCAS |
114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
同義語 |
N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |
タグ |
Fluoxetine Impurities |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)
![N-[1,2-13C2]acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602567.png)
![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)



